molecular formula C10H13NO3 B311657 2-methoxy-N-(4-methoxyphenyl)acetamide

2-methoxy-N-(4-methoxyphenyl)acetamide

Cat. No.: B311657
M. Wt: 195.21 g/mol
InChI Key: TTZFXJGNEYPIBY-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-methoxyphenyl)acetamide is a substituted acetamide featuring two methoxy groups: one at the 2-position of the acetamide backbone and another on the para position of the aromatic ring. The structural motif of N-arylacetamides is widely explored for pharmacological applications, including anticancer, antimicrobial, and hypoglycemic activities, as observed in related derivatives .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C10H13NO3/c1-13-7-10(12)11-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

TTZFXJGNEYPIBY-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst

    Substitution: Halogens, alkylating agents

Major Products

    Oxidation: Quinones, nitroso derivatives

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The biological and physicochemical properties of N-arylacetamides are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents/Modifications Key Properties/Activities References
2-Methoxy-N-(4-methoxyphenyl)acetamide Methoxy at 2-(acetamide) and 4-(aryl) Inferred: Potential hypoglycemic/anticancer
2-Azido-N-(4-methylphenyl)acetamide Azido at 2-(acetamide); methyl at 4-(aryl) Structural analog for crystallography studies
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives Ethyl linker with 4-methoxyphenyl group Hypoglycemic (IC50: 69–87 µM)
N-(4-Methoxyphenyl)-2-sulfonylacetamides (38, 39, 40) Quinazoline-sulfonyl groups Anticancer (active against HCT-1, MCF-7, etc.)
2-((5-Benzofuran-2-yl)-oxadiazolyl)thio-N-(4-methoxyphenyl)acetamide Benzofuran-oxadiazole-thioether Antimicrobial (Laccase catalysis)

Structural Insights :

  • Bulky Substituents : Sulfonyl-quinazoline groups in compounds 38–40 increase steric bulk, correlating with enhanced anticancer activity .
  • Heterocyclic Additions : Benzofuran-oxadiazole moieties in compound 2b improve antimicrobial potency by enabling π-π stacking and hydrogen bonding .

Pharmacological Activities

Hypoglycemic Activity

N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) exhibit dose-dependent hypoglycemic effects:

  • In sucrose-loaded rats : 25.1% (3a), 19.8% (3b), 24.6% (3c) reduction in blood glucose at 100 mg/kg .
  • In streptozotocin-induced diabetic rats : 21.4% (3a), 17.5% (3b), 20.6% (3c) reduction .
    The para-methoxy group is critical for activity, as removal reduces efficacy .
Anticancer Activity

Sulfonyl-quinazoline acetamides (38–40) show broad-spectrum cytotoxicity:

  • Compound 38 : Active against HCT-1 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells .
  • Compound 40 : Morpholine-substituted variant exhibits improved pharmacokinetics due to enhanced solubility .
Antimicrobial Activity

Compound 2b (benzofuran-oxadiazole-thioether) demonstrates potent laccase-mediated antimicrobial activity, likely due to redox-active heterocycles .

Crystallographic Analysis
  • N-(4-Methoxyphenyl)acetamide forms hydrogen-bonded dimers in its crystal structure, stabilized by N–H···O interactions .
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide adopts a planar conformation, with the sulfanyl group influencing packing efficiency .

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